molecular formula C18H17ClN2O4 B10985716 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B10985716
M. Wt: 360.8 g/mol
InChI Key: WSZMYNMZTHROHV-UHFFFAOYSA-N
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Description

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with various functional groups, including a chloro group, a hydroxy group, and a pyrrole moiety

Preparation Methods

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: The chromen-2-one core can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base, such as sodium acetate.

    Introduction of the chloro group: The chloro group can be introduced by chlorination of the chromen-2-one core using a chlorinating agent, such as thionyl chloride.

    Hydroxylation: The hydroxy group can be introduced by hydroxylation of the chloro-substituted chromen-2-one using a hydroxylating agent, such as sodium hydroxide.

    Attachment of the pyrrole moiety: The pyrrole moiety can be attached by reacting the hydroxy-substituted chromen-2-one with 1-(2-bromoethyl)pyrrole in the presence of a base, such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents, such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents, such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Acylation: The hydroxy group can be acylated with acyl chlorides or anhydrides to form esters or amides.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, the compound may scavenge free radicals, thereby exerting antioxidant effects.

Comparison with Similar Compounds

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can be compared with other similar compounds, such as:

    6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid: This compound lacks the pyrrole moiety and has different chemical and biological properties.

    Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetate: This compound has a phenyl group instead of a methyl group and an ester functionality instead of an amide.

    (6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid benzyl ester: This compound has a benzyl ester functionality instead of an amide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C18H17ClN2O4/c1-11-12-8-14(19)15(22)10-16(12)25-18(24)13(11)9-17(23)20-4-7-21-5-2-3-6-21/h2-3,5-6,8,10,22H,4,7,9H2,1H3,(H,20,23)

InChI Key

WSZMYNMZTHROHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCCN3C=CC=C3

Origin of Product

United States

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